molecular formula C12H8FN3O3 B14368207 5-Fluoro-1-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole CAS No. 91789-61-6

5-Fluoro-1-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole

Cat. No.: B14368207
CAS No.: 91789-61-6
M. Wt: 261.21 g/mol
InChI Key: CJHDOECMBKIOJN-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the nitrofuran moiety and the fluorine atom in the structure may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Nitrofuran Moiety: This step may involve the coupling of a nitrofuran derivative with the benzimidazole core using a suitable coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-2-

Properties

CAS No.

91789-61-6

Molecular Formula

C12H8FN3O3

Molecular Weight

261.21 g/mol

IUPAC Name

5-fluoro-1-methyl-2-(5-nitrofuran-2-yl)benzimidazole

InChI

InChI=1S/C12H8FN3O3/c1-15-9-3-2-7(13)6-8(9)14-12(15)10-4-5-11(19-10)16(17)18/h2-6H,1H3

InChI Key

CJHDOECMBKIOJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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